Spectral Fingerprint: 19F NMR Chemical Shift Signature Uniquely Identifies the 2,3,6-Isomer
The 19F NMR spectrum of 2,3,6-trifluorophenylacetonitrile (399.65 MHz, CDCl₃) exhibits three distinct fluorine resonances with chemical shifts and coupling constants that are diagnostic of the 2,3,6-substitution pattern [1]. While comprehensive comparative 19F NMR data for all trifluorophenylacetonitrile isomers are not consolidated in a single source, the literature establishes that fluorine chemical shifts in polyfluorinated aromatics are highly sensitive to substitution position; regioisomers produce non-overlapping, characteristic spectral patterns that can be used to confirm structural identity upon material receipt [2]. This provides a rapid, non-destructive method to verify that the supplied material is indeed the 2,3,6-isomer and not a mislabeled regioisomer, which is critical when the isomer is destined for a validated synthetic route where positional fidelity is mandatory.
| Evidence Dimension | 19F NMR chemical shift identity |
|---|---|
| Target Compound Data | Three 19F signals (399.65 MHz, CDCl₃) – unique pattern for 2,3,6-trifluoro substitution [1]. |
| Comparator Or Baseline | Other trifluorophenylacetonitrile regioisomers produce distinct 19F NMR patterns due to different fluorine environments (class-level inference) [2]. |
| Quantified Difference | Non-identical chemical shift sets (exact numerical differences require isomer-specific reference spectra). |
| Conditions | 399.65 MHz 19F NMR, CDCl₃ solvent, ~0.096 g/0.5 mL [1]. |
Why This Matters
For procurement, unambiguous identity confirmation prevents costly process deviations and eliminates the risk of using an incorrect regioisomer in a patent-protected or pharmacopoeia-controlled synthetic pathway.
- [1] SDBS (Spectral Database for Organic Compounds), AIST, Japan. 19F NMR spectrum of 2,3,6-trifluorophenylacetonitrile, SDBS No. 51855, measured at 399.65 MHz, CDCl₃. View Source
- [2] Dolbier WR Jr. Guide to Fluorine NMR for Organic Chemists. 2nd ed. Wiley; 2016. Chapter 3: Chemical shifts of fluorinated aromatics demonstrate strong dependence on substitution pattern. View Source
